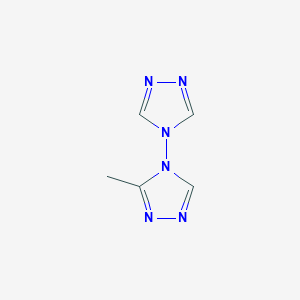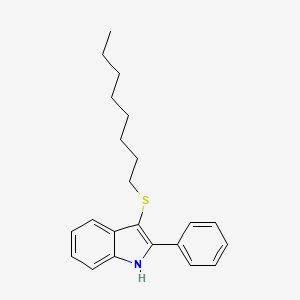
3-(Octylsulfanyl)-2-phenyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Octylsulfanyl)-2-phenyl-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of an octylsulfanyl group at the third position and a phenyl group at the second position of the indole ring makes this compound unique. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Octylsulfanyl)-2-phenyl-1H-indole typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Phenyl Group: The phenyl group can be introduced at the second position of the indole ring through a Friedel-Crafts acylation reaction, followed by reduction.
Attachment of the Octylsulfanyl Group: The octylsulfanyl group can be attached to the third position of the indole ring through a nucleophilic substitution reaction using an octylthiol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Octylsulfanyl)-2-phenyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), halogens (for halogenation), sulfuric acid (for sulfonation).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced indole derivatives.
Substitution: Nitrated, halogenated, or sulfonated indole derivatives.
Scientific Research Applications
3-(Octylsulfanyl)-2-phenyl-1H-indole has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: It may be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: The compound can be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(Octylsulfanyl)-2-phenyl-1H-indole depends on its interaction with molecular targets and pathways. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. For example, it may inhibit or activate specific enzymes, bind to receptors to trigger signaling pathways, or interfere with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
3-(Methylsulfanyl)-2-phenyl-1H-indole: Similar structure with a methylsulfanyl group instead of an octylsulfanyl group.
3-(Octylsulfanyl)-1H-indole: Lacks the phenyl group at the second position.
2-Phenyl-1H-indole: Lacks the octylsulfanyl group at the third position.
Uniqueness
3-(Octylsulfanyl)-2-phenyl-1H-indole is unique due to the presence of both the octylsulfanyl group and the phenyl group, which may confer distinct chemical and biological properties compared to its analogs. The long alkyl chain of the octylsulfanyl group can influence the compound’s solubility, reactivity, and interaction with biological targets.
Properties
CAS No. |
62663-20-1 |
|---|---|
Molecular Formula |
C22H27NS |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
3-octylsulfanyl-2-phenyl-1H-indole |
InChI |
InChI=1S/C22H27NS/c1-2-3-4-5-6-12-17-24-22-19-15-10-11-16-20(19)23-21(22)18-13-8-7-9-14-18/h7-11,13-16,23H,2-6,12,17H2,1H3 |
InChI Key |
XTCAEOVYLWMFFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSC1=C(NC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


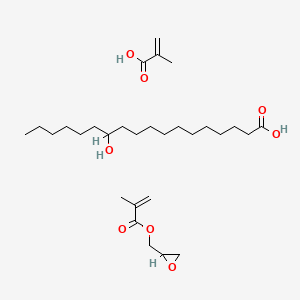

![2-[(2-Ethenylphenyl)methyl]oxirane](/img/structure/B14512934.png)
![S-[3-(Phenylsulfanyl)propyl] dimethylcarbamothioate](/img/structure/B14512937.png)
![7,8,10-Trimethyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14512942.png)

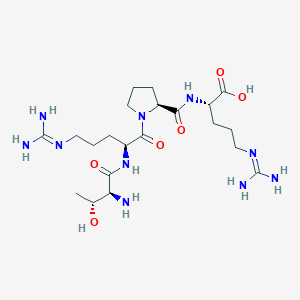
![2-{(1E)-3-[2,5-Dimethyl-4-(pyrrolidin-1-yl)phenyl]triaz-1-en-1-yl}ethan-1-ol](/img/structure/B14512963.png)
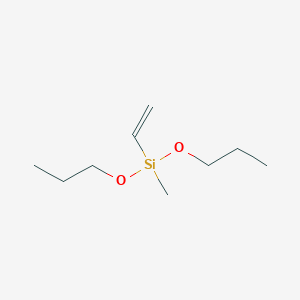
![2-[(6,7-Dimethoxyisoquinolin-4-yl)methyl]-4,5-dimethoxyaniline](/img/structure/B14512966.png)
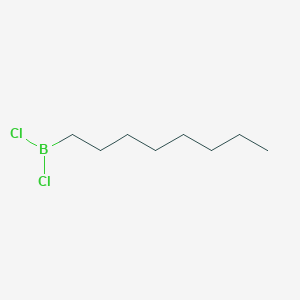
![4-(4-Methylpiperazin-1-yl)tetrazolo[1,5-a]quinoxaline](/img/structure/B14512976.png)
![3-[2-[Bis(butoxymethyl)carbamoylamino]ethynyl]-1,1-bis(butoxymethyl)urea](/img/structure/B14512980.png)
